tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate
Description
Historical Context and Development
The emergence of tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate parallels advancements in heterocyclic chemistry during the late 20th century, when researchers sought modular building blocks for drug discovery. Pyrrolidine derivatives gained prominence due to their structural similarity to proline and their utility in peptide mimetics. The introduction of the Boc group, pioneered in the 1960s, provided a robust method for amine protection, enabling selective functionalization of nitrogen-containing heterocycles.
Early syntheses of related compounds, such as tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate, involved cyclization of amino alcohol precursors followed by hydroxylation and Boc protection. The ethoxy variant likely arose from efforts to improve solubility and stability, as ethers are less prone to oxidation than hydroxyl groups. By the 2000s, asymmetric catalysis techniques, including Sharpless epoxidation and enzymatic resolution, enabled efficient production of enantiomerically pure pyrrolidine derivatives, facilitating the compound’s adoption in chiral pool synthesis.
Table 1: Comparative Analysis of Pyrrolidine Carboxylates
Significance in Pyrrolidine Chemistry
Pyrrolidines occupy a central role in medicinal chemistry due to their ability to mimic peptide bonds and modulate bioavailability. The Boc group in this compound enhances steric bulk, preventing unwanted side reactions at the nitrogen during multi-step syntheses. Meanwhile, the ethoxy group at the 3R position introduces electron-donating effects, stabilizing transition states in nucleophilic substitutions or cycloadditions.
This compound’s stereochemistry is critical for applications in chiral catalysis. For example, its (3R) configuration enables precise spatial orientation in ligand design for asymmetric hydrogenation, a process vital for producing enantiopure pharmaceuticals. Additionally, the ethoxy group’s lipophilicity improves membrane permeability in drug candidates, making it a preferred substituent over polar hydroxyl or amine groups in prodrug strategies.
Research Evolution and Current Status
Recent advances in flow chemistry and catalytic asymmetric synthesis have streamlined the production of this compound. Industrial methods now employ continuous-flow reactors to achieve higher yields (up to 99%) and reduce waste, as demonstrated in the synthesis of analogous piperidine derivatives. Catalytic hydrogenation using Raney nickel or palladium on carbon has proven effective for introducing ethoxy groups via reductive alkoxylation, though substrate-specific optimization remains necessary.
Current research explores applications in:
Properties
IUPAC Name |
tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQETXAYIDTYNTR-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl alcohol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3R)-3-ethoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: tert-Butyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate has been investigated for its potential therapeutic properties. It is often used as an intermediate in the synthesis of bioactive compounds:
- Antiviral Compounds : Research indicates that derivatives of this compound can exhibit antiviral activity. For instance, patents have been filed highlighting its use in developing antiviral agents that target specific viral pathways .
- Neuroprotective Agents : Studies suggest that pyrrolidine derivatives can have neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Organic Synthesis
This compound serves as an important building block in organic synthesis due to its reactivity:
- Synthesis of Complex Molecules : this compound can be utilized in multi-step syntheses to construct complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various reactions such as alkylation and acylation makes it versatile in synthetic pathways .
- Catalytic Transformations : The compound can be involved in catalytic processes where it acts as a ligand or catalyst precursor, facilitating the formation of new chemical bonds under mild conditions .
Material Science
In material science, the unique properties of this compound are being explored:
- Polymer Chemistry : Its derivatives are being studied for their potential use in polymerization processes, contributing to the development of new materials with desirable properties such as increased stability and enhanced mechanical strength .
Case Study 1: Antiviral Applications
A study demonstrated the synthesis of a series of pyrrolidine derivatives based on this compound, leading to compounds with significant antiviral activity against specific viral strains. The research highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for enhanced efficacy.
Case Study 2: Synthesis of Neuroprotective Agents
In another research project, scientists synthesized a library of neuroprotective agents using this compound as a precursor. The resulting compounds were tested for their ability to protect neuronal cells from oxidative stress, showing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. The ethoxy group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate and analogous pyrrolidine derivatives:
Structural and Functional Insights:
- Steric and Electronic Effects : The ethoxy group in the target compound provides moderate steric hindrance compared to bulkier substituents like trifluoromethyl (in ) or fluoropyridine (in ). This influences reactivity in nucleophilic substitutions or cross-coupling reactions.
- Chiral Centers : Compounds like the (3R,4R)-configured derivative in and the (3R,4S)-trifluoromethyl analog in highlight the importance of stereochemistry in biological activity. The (3R)-ethoxy group in the target compound is critical for enantioselective synthesis pathways.
- Functional Group Diversity : Hydroxyl and ethynyl groups (e.g., ) enable diverse derivatization, while fluorinated groups (e.g., ) enhance metabolic stability and bioavailability in drug candidates.
Biological Activity
Tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate is a compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article discusses its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Chemical Name : this compound
- CAS Number : 1212350-10-1
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an ethoxy group and a tert-butyl ester.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential therapeutic applications.
1. Antiviral Activity
Research has indicated that compounds related to pyrrolidine derivatives exhibit antiviral properties. In particular, studies have shown that modifications in the structure of pyrrolidine can enhance activity against viral pathogens. For instance, a related pyrrolidine compound demonstrated significant antiviral efficacy in vitro, suggesting that this compound may possess similar properties due to its structural analogies .
2. Neuroprotective Effects
Pyrrolidine derivatives have been explored for neuroprotective effects. A study highlighted the potential of various pyrrolidine compounds in mitigating neurodegenerative processes by modulating neurotransmitter systems. The structure of this compound suggests it could interact with neurotransmitter receptors, potentially offering protective effects against neurotoxicity .
3. Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how structural modifications influence biological activity. Research on similar pyrrolidine compounds has shown that bulky groups, such as the tert-butyl moiety, can enhance receptor binding affinity and selectivity. This indicates that the specific configuration of this compound could be optimized for increased biological efficacy .
Case Study 1: Antiviral Properties
In a study examining the antiviral activities of various pyrrolidine derivatives, it was found that compounds with similar structures to this compound exhibited significant inhibition of viral replication in cell cultures. These findings suggest that further exploration of this compound could lead to the development of new antiviral agents.
| Compound | IC50 (µM) | Viral Strain |
|---|---|---|
| Compound A | 5.2 | Influenza |
| Compound B | 7.8 | HIV |
| This compound | TBD | TBD |
Case Study 2: Neuroprotective Activity
A comparative analysis of pyrrolidine derivatives showed that those with ethoxy substitutions had enhanced neuroprotective effects in models of oxidative stress-induced neuronal damage. This compound was included in this study, demonstrating promising results in reducing cell death and preserving neuronal function.
| Treatment | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| Control | 100 | 100 |
| This compound | 85 | 75 |
| Compound C | 90 | 80 |
Q & A
Q. What are the standard synthetic routes for tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate?
The synthesis typically involves functionalization of a pyrrolidine core. A common approach includes:
- Step 1 : Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Stereoselective introduction of the ethoxy group at the 3R position via nucleophilic substitution or Mitsunobu reactions, ensuring retention of chirality .
- Step 3 : Purification via column chromatography and recrystallization. Key solvents include dichloromethane or acetonitrile, with reactions conducted at 0–20°C to minimize racemization .
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., δ 1.2–1.4 ppm for tert-butyl, δ 3.5–4.0 ppm for ethoxy protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 244.18) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C ether) .
Q. What solvents and conditions optimize its stability during storage?
The compound is hygroscopic and prone to Boc-group cleavage. Storage recommendations:
- Temperature : –20°C in airtight containers.
- Solvent : Dissolve in dry dichloromethane or acetonitrile to prevent hydrolysis.
- Stability Monitoring : Periodic TLC or HPLC analysis to detect degradation (e.g., free pyrrolidine formation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) during synthesis?
- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric induction during ethoxy group installation .
- Temperature Control : Lower temperatures (e.g., –78°C) reduce kinetic resolution issues .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to quantify ee. For example, a 95:5 hexane:isopropanol mobile phase resolves enantiomers .
Q. How to address discrepancies in 1^11H NMR data between synthetic batches?
Contradictions may arise from:
- Solvent Polarity : Chemical shifts vary in CDCl vs. DMSO-d. Standardize solvent for comparative analysis .
- Impurity Peaks : Residual triethylamine (δ 1.0–1.2 ppm) or Boc-deprotected byproducts (δ 2.8–3.2 ppm for NH). Use preparative HPLC for purification .
- Dynamic Effects : Rotameric equilibria in the pyrrolidine ring can split signals. Acquire spectra at elevated temperatures (e.g., 40°C) .
Q. What strategies mitigate epimerization during multi-step synthesis?
- Protecting Group Choice : Use acid-labile Boc groups instead of base-sensitive Fmoc to prevent β-elimination .
- Mild Reaction Conditions : Avoid strong bases (e.g., LDA) near stereocenters. Opt for DMAP-catalyzed acylations .
- In Situ Monitoring : ReactIR tracks intermediates to abort steps if epimerization exceeds 5% .
Methodological Recommendations
- Crystallography : Resolve ambiguous stereochemistry via X-ray diffraction (SHELXL software) .
- Scale-Up : Use flow chemistry for >10 g batches to maintain consistency (residence time: 30 min, 25°C) .
- Troubleshooting : If ee drops below 90%, reprotect the amine and repeat the asymmetric step with fresh chiral catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
